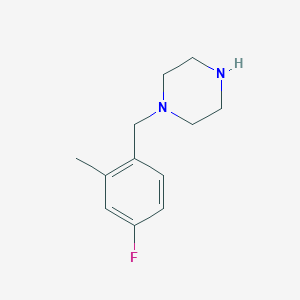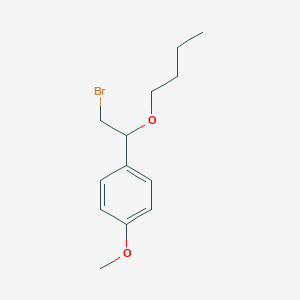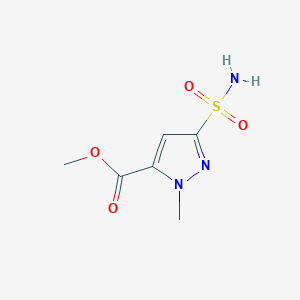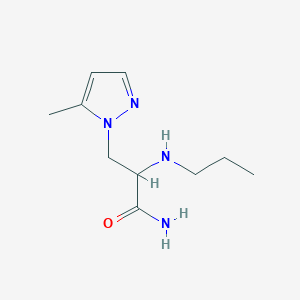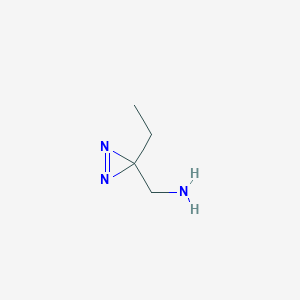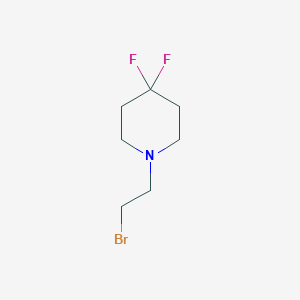
1-(2-Bromoethyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4,4-difluoropiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, along with two fluorine atoms at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4,4-difluoropiperidine can be synthesized through a multi-step process. One common method involves the bromination of 4,4-difluoropiperidine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include ethyl derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-4,4-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-4,4-difluoropiperidine
- 1-(2-Bromoethyl)-4,4-difluoropiperazine
- 1-(2-Bromoethyl)-4,4-difluoropyrrolidine
Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds like 1-(2-Bromoethyl)-4,4-difluoropiperazine and 1-(2-Bromoethyl)-4,4-difluoropyrrolidine, it exhibits distinct chemical reactivity and biological activity. The presence of the piperidine ring confers different steric and electronic properties, influencing its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C7H12BrF2N |
|---|---|
Molecular Weight |
228.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C7H12BrF2N/c8-3-6-11-4-1-7(9,10)2-5-11/h1-6H2 |
InChI Key |
WNDLQFLDRVGTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


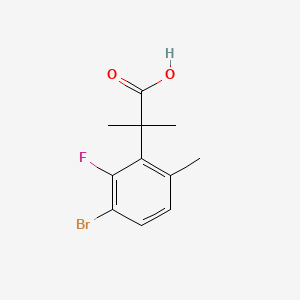
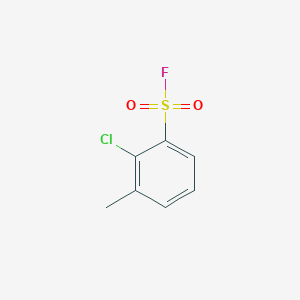
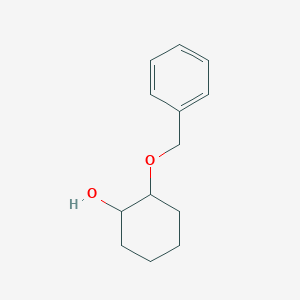
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
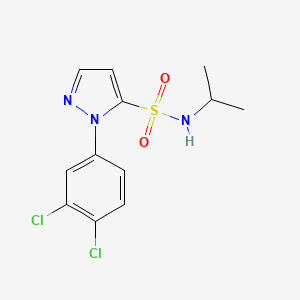
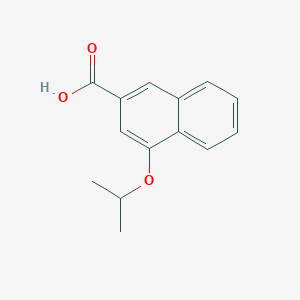
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
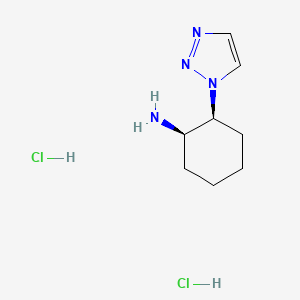
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
